2-Methyl-4-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-2-carboxylic acid
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Overview
Description
2-Methyl-4-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of glycine-derived enamino amides under Boc-deprotection conditions . This method is known for its high yield and operational simplicity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Methyl-4-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrole-3-carboxylic acid derivatives: These compounds share structural similarities and have been studied for their bioactive properties.
Indole derivatives: Indole derivatives are another class of heterocyclic compounds with significant biological activities.
Uniqueness
2-Methyl-4-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-2-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-methyl-4-oxo-3H-pyrido[1,2-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-10(9(14)15)6-8(13)12-5-3-2-4-7(12)11-10/h2-5H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIALVETYYPLERK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N2C=CC=CC2=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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